
Thermodynamic Properties of 2-Hydroxy-2-
methylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxy-2-methylpropanal

Cat. No.: B1210290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the available thermodynamic and physical

properties of 2-Hydroxy-2-methylpropanal (CAS No: 20818-81-9). While comprehensive

experimental data on its core thermodynamic properties such as enthalpy of formation, entropy,

and Gibbs free energy are not readily available in public databases, this document compiles

the existing physical data and outlines the established experimental and computational

methodologies for determining these crucial parameters for aldehydes and related organic

compounds. This guide is intended to serve as a foundational resource for researchers,

scientists, and drug development professionals working with this bifunctional molecule.

Introduction
2-Hydroxy-2-methylpropanal, a hydroxyaldehyde, is a molecule of interest in various

chemical contexts, including as a bacterial xenobiotic metabolite and an intermediate in

atmospheric chemistry.[1][2][3] Its bifunctional nature, containing both a tertiary alcohol and an

aldehyde group, makes it a versatile building block in synthetic organic chemistry.[3] A thorough

understanding of its thermodynamic properties is essential for process design, reaction

optimization, and modeling its behavior in biological and environmental systems.

This guide summarizes the currently available physical properties of 2-Hydroxy-2-
methylpropanal and provides a detailed overview of the general experimental and
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computational protocols that can be employed to determine its fundamental thermodynamic

characteristics.

Physicochemical Properties of 2-Hydroxy-2-
methylpropanal
While specific experimental data on the core thermodynamic properties are sparse, a summary

of its known physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Hydroxy-2-methylpropanal

Property Value Source(s)

Molecular Formula C₄H₈O₂ [1][4][5]

Molecular Weight 88.11 g/mol [1][2]

CAS Number 20818-81-9 [1][2]

Boiling Point 125.7 °C at 760 mmHg [4]

62-64 °C at 50 Torr [2]

Melting Point 73-74 °C [2]

Density 0.985 g/cm³ [4]

1.1014 g/cm³ at 0 °C [2]

Vapor Pressure 5.59 mmHg at 25 °C [4]

Flash Point 38.9 °C [4][6]

Refractive Index 1.412 [4]

XLogP3 -0.3 [1][2]

Topological Polar Surface Area 37.3 Å² [1][2][4]
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Properties
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The following sections detail the standard experimental and computational methods that can be

applied to determine the thermodynamic properties of 2-Hydroxy-2-methylpropanal.

Experimental Protocols
The standard enthalpy of formation can be determined indirectly through combustion

calorimetry.

Methodology: Static Bomb Combustion Calorimetry

A precisely weighed sample of 2-Hydroxy-2-methylpropanal is placed in a crucible within

a high-pressure vessel (the "bomb").

The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

The bomb is then submerged in a known quantity of water in an insulated container (the

calorimeter).

The sample is ignited electrically, and the complete combustion reaction occurs.

The temperature change of the water is meticulously recorded to determine the heat of

combustion.

The calorimeter is calibrated using a substance with a known heat of combustion, such as

benzoic acid.

The standard enthalpy of combustion is calculated from the experimental data.

The standard enthalpy of formation is then derived using Hess's Law, applying the known

standard enthalpies of formation for the combustion products (CO₂ and H₂O).

Another approach involves reaction calorimetry, where the heat of a specific reaction involving

the target molecule is measured. For instance, the heat of hydrolysis of an acetal to its parent

aldehyde has been used to determine the enthalpy of formation of formaldehyde and

acetaldehyde.[1]

Differential Scanning Calorimetry (DSC) and adiabatic calorimetry are primary techniques for

measuring heat capacity and the enthalpies of fusion and vaporization.
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Methodology: Differential Scanning Calorimetry (DSC)

A small, weighed sample of 2-Hydroxy-2-methylpropanal is placed in a sample pan, with

an empty pan used as a reference.

Both pans are heated or cooled at a constant, programmed rate.

The DSC instrument measures the difference in heat flow required to maintain the sample

and reference at the same temperature.

The heat capacity is determined from the heat flow difference as a function of temperature.

Phase transitions, such as melting and boiling, are observed as endothermic peaks. The

area under these peaks is integrated to determine the enthalpy of fusion (ΔfusH°) and the

enthalpy of vaporization (ΔvapH°).

Methodology: Adiabatic Calorimetry

A sample is placed in a calorimeter that is carefully insulated to prevent heat exchange

with the surroundings.

A known amount of electrical energy is supplied to the sample, and the resulting

temperature increase is measured.

The heat capacity is calculated from the energy input and the temperature change. This

method is highly accurate for determining heat capacity over a wide range of

temperatures.

The standard molar entropy of a substance in the gaseous state can be determined from heat

capacity measurements from near absolute zero, or it can be calculated using statistical

mechanics from spectroscopic data.

Methodology: Calorimetric Entropy Determination

The heat capacity of the substance is measured from a very low temperature

(approaching 0 K) up to the desired temperature using adiabatic calorimetry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1210290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The entropy is calculated by integrating C_p/T with respect to temperature from 0 K to the

target temperature, accounting for the entropies of any phase transitions.

Methodology: Spectroscopic Entropy Calculation

The vibrational frequencies of the molecule are determined using infrared (IR) and Raman

spectroscopy.

The rotational constants are obtained from microwave spectroscopy or high-resolution

vibrational spectra.

These spectroscopic data are used as inputs for statistical mechanics equations to

calculate the translational, rotational, and vibrational contributions to the total entropy.[7][8]

Computational Protocols
In the absence of experimental data, computational chemistry provides powerful tools for

estimating thermodynamic properties.

Methodology: Ab Initio and Density Functional Theory (DFT) Calculations

The geometry of the 2-Hydroxy-2-methylpropanal molecule is optimized using a

selected level of theory and basis set (e.g., B3LYP/6-31G(d) or higher).

A frequency calculation is performed on the optimized geometry to confirm it is a true

minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

The zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy

are calculated from the vibrational frequencies.

The enthalpy of formation can be calculated using isodesmic reactions, where the number

and types of bonds are conserved on both sides of the reaction, which helps in error

cancellation. High-accuracy composite methods like G3, G3B3, or CBS-APNO can also be

employed for more reliable predictions.[5]

The Gibbs free energy of formation can then be calculated from the enthalpy of formation

and the calculated entropy.
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Visualizations
The following diagram illustrates a general workflow for the experimental and computational

determination of the thermodynamic properties of an organic compound like 2-Hydroxy-2-
methylpropanal.
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Caption: General workflow for determining thermodynamic properties.
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Conclusion
While specific, experimentally determined thermodynamic data for 2-Hydroxy-2-
methylpropanal are currently lacking in the literature, its fundamental physical properties have

been documented. This guide provides researchers with the established experimental and

computational frameworks necessary to determine the enthalpy of formation, entropy, Gibbs

free energy, and heat capacity of this compound. The application of these methodologies will

be crucial for advancing the understanding and application of 2-Hydroxy-2-methylpropanal in
various scientific and industrial fields. It is recommended that future work focus on the

experimental determination of these properties to provide a more complete thermochemical

profile of this versatile molecule.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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